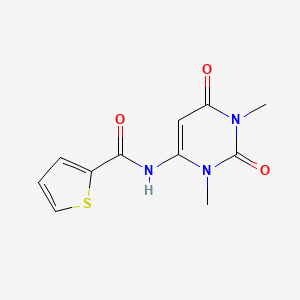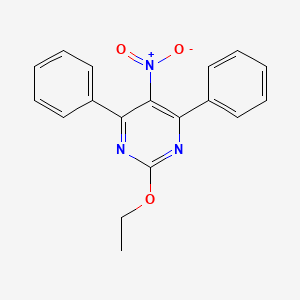
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a benzimidazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has also been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments include its relatively simple synthesis and potent antioxidant and anti-inflammatory properties. However, one limitation of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields.
Zukünftige Richtungen
There are several potential future directions for research involving 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the potential use of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in the treatment of various diseases and conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields. Overall, 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is a promising compound that may have significant implications for scientific research and medicine.
Synthesemethoden
The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole can be achieved through a variety of methods, including the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. Other methods involve the reaction of o-phenylenediamine with benzyl bromide or benzyl alcohol, followed by the addition of 2-chlorobenzaldehyde. The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is relatively simple and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
1-benzyl-2-(2-chlorophenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVWQYDLSBALKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)






![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)

